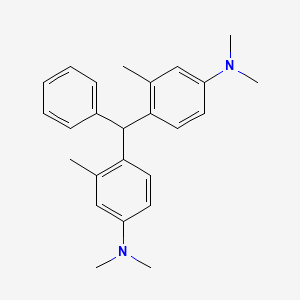
4,4'-(Phenylmethylene)bis(N,N,3-trimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N,3-trimethylaniline groups connected via a phenylmethylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) typically involves the reaction of N,N,3-trimethylaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two aniline groups. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the manufacturing of polymers and resins, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but has dimethyl groups instead of trimethyl groups.
4,4’-Methylenebis(N,N-diethylaniline): Another similar compound with diethyl groups.
Uniqueness
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is unique due to the presence of trimethyl groups, which can influence its reactivity and physical properties. The trimethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its dimethyl or diethyl counterparts.
Propriétés
Numéro CAS |
69183-96-6 |
|---|---|
Formule moléculaire |
C25H30N2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)-2-methylphenyl]-phenylmethyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H30N2/c1-18-16-21(26(3)4)12-14-23(18)25(20-10-8-7-9-11-20)24-15-13-22(27(5)6)17-19(24)2/h7-17,25H,1-6H3 |
Clé InChI |
AHDTYXOIJHCGKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


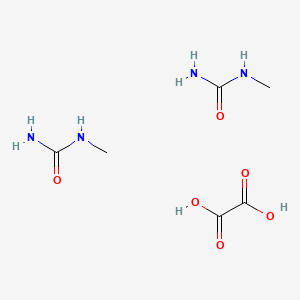
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
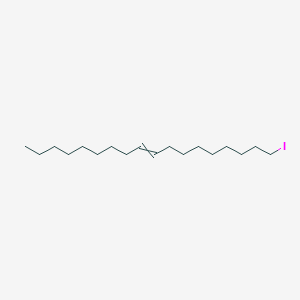
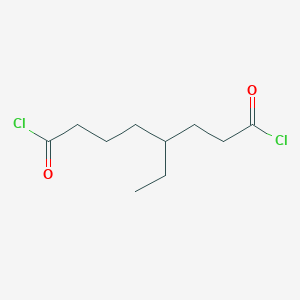
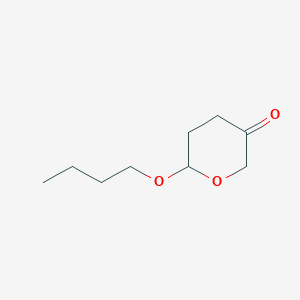
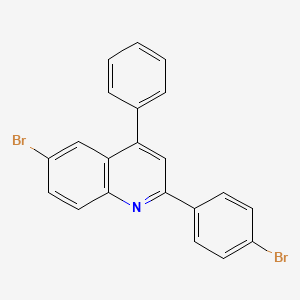
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
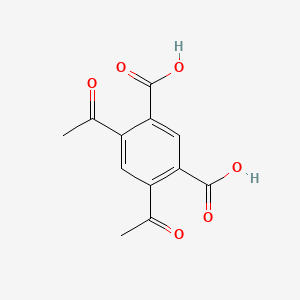
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
